molecular formula C10H17NO B11913894 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane

Cat. No.: B11913894
M. Wt: 167.25 g/mol
InChI Key: XSIOHSUGCSKVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methylallyl)oxy)-2-azaspiro[33]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing azaspiro ring and an oxygen-containing ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane typically involves the formation of the azaspiro ring followed by the introduction of the 2-methylallyl group. One common method involves the alkylation of a suitable azaspiro precursor with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines can replace the 2-methylallyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of substituted azaspiro compounds.

Scientific Research Applications

Inhibition of Monoamine Oxidase (MAO)

One of the most promising applications of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine, making it a target for treating neurological disorders like depression and Parkinson's disease.

  • Preliminary Studies : Initial research indicates that derivatives of this compound may exhibit moderate inhibitory effects on MAO-B, suggesting potential therapeutic applications .
  • Structure-Activity Relationship : Modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which is crucial for optimizing pharmacological properties .

Potential Therapeutic Uses

The unique structure of this compound suggests several therapeutic avenues:

  • Neurological Disorders : Its ability to inhibit MAO-B positions it as a candidate for treating conditions like Parkinson's disease and depression.
  • Drug Development : The compound's structural properties may allow it to serve as a lead compound in drug development, particularly in creating new classes of antidepressants or neuroprotective agents .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety of compounds similar to this compound:

  • In Vitro Studies : Research has demonstrated moderate-to-high inhibitory activity against MAO-B with IC50 values ranging from 0.7 to 289 nM .
  • Comparative Analysis : Studies comparing various derivatives have shown that modifications can enhance selectivity and potency against specific targets, which is crucial for minimizing side effects associated with non-selective MAO inhibition .

Mechanism of Action

The mechanism of action of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar core structure but different substituents.

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound used as an intermediate in the synthesis of antibiotic drug candidates.

Uniqueness

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is unique due to the presence of the 2-methylallyl group, which imparts specific chemical and biological properties. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for various applications.

Biological Activity

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which includes a seven-membered ring containing both nitrogen and carbon atoms. The molecular formula of this compound is C10_{10}H17_{17}NO, with a molecular weight of approximately 167.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

Structural Characteristics

The structure of this compound features a 2-methylallyl group attached via an ether linkage to the azaspiro framework. This specific functionalization is believed to enhance the compound's lipophilicity and influence its interaction with biological targets.

Property Value
Molecular FormulaC10_{10}H17_{17}NO
Molecular Weight167.25 g/mol
CAS NumberNot specified

Monoamine Oxidase Inhibition

Preliminary studies indicate that derivatives of this compound exhibit moderate inhibitory effects on MAO-B. This activity suggests potential applications in treating neurological disorders such as depression and Parkinson's disease, where MAO-B inhibition can lead to increased levels of beneficial neurotransmitters like dopamine.

Binding Affinity Studies

Research involving the binding affinity of this compound to various biological targets is ongoing. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For instance, modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which could affect therapeutic outcomes.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors and enzymes within the central nervous system. The presence of the azaspiro structure may facilitate unique interactions that are not observed in other compounds lacking this feature.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Inhibition of MAO-B : A study demonstrated that certain derivatives showed significant inhibition of MAO-B activity, which is critical for managing conditions like depression and Parkinson's disease.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures can provide neuroprotective effects in animal models, suggesting that this compound may also exhibit such properties.

Comparison with Similar Compounds

A comparison with structurally related compounds provides insights into the uniqueness of this compound:

Compound Name CAS Number Similarity Index
2-Oxa-6-azaspiro[3.3]heptane174-78-70.88
7-Oxa-2-azaspiro[3.5]nonane hydrochloride1417633-09-00.65
(3-Methyloxetan-3-yl)methanamine153209-97-30.83
Azetidin-3-ylmethanol hydrochloride928038-44-20.75
2-Oxa-7-azaspiro[4.5]decane hydrochloride374795-37-60.64

The distinct functionalization with the methylallyl group in this compound enhances its potential lipophilicity compared to other azaspiro compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves ring-closing reactions or alkylation strategies. For example, analogous compounds like 2-azaspiro[3.3]heptane derivatives are synthesized via reductive removal of tosyl groups or hydroxide-mediated alkylation (as seen in 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane synthesis). Key optimizations include adjusting solvent polarity (e.g., MeOH or THF), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HRMS , and X-ray crystallography (for crystalline derivatives). For example, spirocyclic analogs like 2-azaspiro[3.3]heptane derivatives are validated by comparing experimental NMR shifts with computational predictions (DFT calculations). Crystallographic data can confirm the spirocyclic geometry and substituent orientation .

Q. What are the key structural analogs of this compound, and how do their substituents affect biological activity?

  • Methodological Answer : Analogs include halogenated (e.g., 6-fluoro), oxygenated (e.g., 2-oxa), and sulfur-containing (e.g., 2-thia) variants. For example:

CompoundStructural VariationImpact on Activity
6-Fluoro-2-azaspiro[3.3]heptaneFluorine at C6Enhanced lipophilicity, receptor binding
2-Oxa-6-azaspiro[3.3]heptaneOxygen in place of nitrogenAltered metabolic stability
SAR studies suggest that electron-withdrawing groups (e.g., F) improve target engagement, while bulkier substituents (e.g., tert-butyl) modulate solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Conduct ADME assays (e.g., microsomal stability, plasma protein binding) to identify metabolic hotspots. For example, 2-azaspiro[3.3]heptane derivatives show improved oxidative stability compared to piperidine analogs, but in vivo studies may require formulation adjustments (e.g., salt forms like oxalate or hydrochloride) to enhance solubility .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Transition from batch to continuous flow reactors for exothermic steps (e.g., alkylation). For multi-kilogram scales, use crystallization (e.g., anti-solvent addition) or chromatography (silica gel or SMB) for purification. Evidence from 2-oxa-6-azaspiro[3.3]heptane synthesis shows that replacing tosyl groups with nosyl groups simplifies workup and improves yield (87% at 100 g scale) .

Q. How does the spirocyclic framework influence the compound’s interaction with biological targets compared to linear analogs?

  • Methodological Answer : The rigid spirocyclic structure reduces conformational flexibility, enhancing selectivity for target receptors. Use molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to compare binding modes with linear analogs. For instance, 2-azaspiro[3.3]heptane derivatives exhibit higher affinity for serotonin receptors than piperidine-based compounds due to reduced off-target interactions .

Q. What methodologies are recommended for analyzing thermal decomposition or instability during storage?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months). For hygroscopic salts (e.g., oxalate), store under inert gas (N₂/Ar) with desiccants. Evidence from 2-oxa-6-azaspiro[3.3]heptane oxalate shows decomposition above 150°C, necessitating controlled storage at 2–8°C .

Q. Data-Driven Research Considerations

Q. How can researchers leverage bioisosteric replacement strategies to improve the pharmacological profile of this compound?

  • Methodological Answer : Replace metabolically labile groups (e.g., methyl) with bioisosteres (e.g., trifluoromethyl). For example, 2-azaspiro[3.3]heptane serves as a piperidine bioisostere, improving metabolic stability while retaining target affinity. Validate using in vitro CYP450 inhibition assays and in vivo PK/PD studies .

Q. What in vitro assays are most suitable for evaluating receptor binding kinetics?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled compounds) for affinity (Kd) and stop-flow fluorescence for kinetic parameters (kon/koff). For example, studies on 6-fluoro-2-azaspiro[3.3]heptane derivatives used HEK293 cells expressing target GPCRs to measure cAMP modulation .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-(2-methylprop-2-enoxy)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H17NO/c1-8(2)5-12-9-3-10(4-9)6-11-7-10/h9,11H,1,3-7H2,2H3

InChI Key

XSIOHSUGCSKVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CC2(C1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.